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molecular formula C25H31NO4S B8670787 VCH-759

VCH-759

Cat. No. B8670787
M. Wt: 441.6 g/mol
InChI Key: CKVYPTIWERNFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402608B2

Procedure details

3-{(4-Methyl-cyclohexanecarbonyl)-[4-(4-nitro-benzoyloxy)-cyclohexyl]-amino}-5-phenyl-thiophene-2-carboxylic acid methyl ester (44 mg, 0.073 mmol) was dissolved in a 4:1 mixture of dioxane:H2O (1 ml) and then LiOH 1N (365 ul, 0.365 mmol) was added. After 4 hours of stirring at room temperature, solvents were removed and then partitioned between 5 ml of H2O acidified to pH 4 and 5 ml of EtOAc. The organic layer was separated and the aqueous phase was washed twice with ethyl acetate (2×5 mL). The combined ethyl acetate layer was dried (Na2SO4) and concentrated. The residue was purified by preparative chromatography (10% MeOH/CH2Cl2) to obtain 15 mg (47%) of 3-[(4-Hydroxy-cyclohexyl)-(4-methyl-cyclohexanecarbonyl)-amino]-5-phenyl-thiophene-2-carboxylic acid.
Name
3-{(4-Methyl-cyclohexanecarbonyl)-[4-(4-nitro-benzoyloxy)-cyclohexyl]-amino}-5-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:8][C:9]=1[N:10]([C:29]([CH:31]1[CH2:36][CH2:35][CH:34]([CH3:37])[CH2:33][CH2:32]1)=[O:30])[CH:11]1[CH2:16][CH2:15][CH:14]([O:17]C(=O)C2C=CC([N+]([O-])=O)=CC=2)[CH2:13][CH2:12]1)=[O:4].O.[Li+].[OH-]>O1CCOCC1>[OH:17][CH:14]1[CH2:15][CH2:16][CH:11]([N:10]([C:29]([CH:31]2[CH2:32][CH2:33][CH:34]([CH3:37])[CH2:35][CH2:36]2)=[O:30])[C:9]2[CH:8]=[C:7]([C:38]3[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=3)[S:6][C:5]=2[C:3]([OH:4])=[O:2])[CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
3-{(4-Methyl-cyclohexanecarbonyl)-[4-(4-nitro-benzoyloxy)-cyclohexyl]-amino}-5-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
44 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N(C1CCC(CC1)OC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C(=O)C1CCC(CC1)C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
365 μL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 4 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed
CUSTOM
Type
CUSTOM
Details
partitioned between 5 ml of H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous phase was washed twice with ethyl acetate (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative chromatography (10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1CCC(CC1)N(C1=C(SC(=C1)C1=CC=CC=C1)C(=O)O)C(=O)C1CCC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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